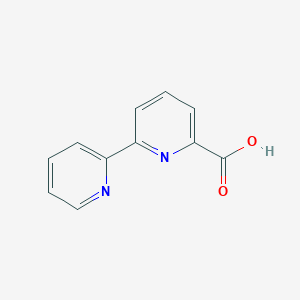

2,2'-Bipyridine-6-carboxylic acid

Vue d'ensemble

Description

2,2’-Bipyridine-6-carboxylic acid, also known as 2,2’-bipyridylamide (PPA), is a pincer-like, removable tridentate directing group that stabilizes 6-membered palladacycles for olefin functionalization .

Synthesis Analysis

The synthesis of 2,2’-Bipyridine-6-carboxylic acid involves various methods. For instance, one method involves the use of 5-methoxycarbonylpyridine-2-carbaldehyde/EtOH, followed by Pb3O4/AcOH . Another method involves the use of 2,2’-bipyridine isomers as coformers and ligands in coordination chemistry .Molecular Structure Analysis

The molecular structure of 2,2’-Bipyridine-6-carboxylic acid is complex. It consists of one Cu2+ ion, one 2,2’-bipyridine-6-carboxylato ligand, one 6-phenylpyridine-2-carboxylate ligand, and one uncoordinated water molecule . The Cu(II) ion is coordinated with two nitrogen atoms (N1, N2) from one 2,2’-bipyridine-6-carboxylato ligand .Chemical Reactions Analysis

The chemical reactions involving 2,2’-Bipyridine-6-carboxylic acid are complex. For example, it is used in the formation of 6-membered palladacycles for olefin functionalization . It is also used in copper-based dye-sensitized solar cells .Applications De Recherche Scientifique

Crystal Structure Analysis

The compound has been used in the study of crystal structures. For instance, it acts as a N, N, O-chelating tridentate ligand coordinating to the Mg(II) ion via its two pyridyl N atoms and one of the carboxylate oxygen atoms to form two stable five-membered rings .

Multi-Component Crystals

2,2’-Bipyridine-6-carboxylic acid has been used in the formation of multi-component crystals with aliphatic dicarboxylic acids. The relationship between the melting point and the supramolecular structure of these multi-component crystals has been investigated .

Anode Material for Batteries

The compound has been identified as a high-performance anode material for batteries. Density functional theory analysis revealed that the excellent performance is due to the molecular structure and stacking form of 2,2’-Bipyridine-6-carboxylic acid .

Pincer-Like Directing Group

2,2’-Bipyridine-6-carboxylic acid has been developed as a pincer-like, removable tridentate directing group that stabilizes 6-membered palladacycles for olefin functionalization .

Synthesis of Bipyridine Derivatives

The compound has been used in the synthesis of bipyridine derivatives. The coupling product can be converted into caerulomycin B or caerulomycin C, which are useful as STAT1-signaling inhibitors and immunosuppressants .

Photochemical Devices and Nonlinear Optical Materials

Compounds that have the 2,2’-bipyridine moiety contain a π conjugated system which makes them ideal for use in photochemical devices and nonlinear optical materials .

Mécanisme D'action

Target of Action

The primary target of 2,2’-Bipyridine-6-carboxylic acid is the 6-membered palladacycles . This compound acts as a pincer-like, removable tridentate directing group that stabilizes these palladacycles .

Mode of Action

2,2’-Bipyridine-6-carboxylic acid interacts with its targets by stabilizing the 6-membered palladacycles, which are crucial for olefin functionalization . This stabilization is achieved through the formation of complexes with the palladacycles .

Biochemical Pathways

It is known that this compound plays a role in thewater oxidation process . It forms part of Ru-based molecular water oxidation catalysts .

Pharmacokinetics

It is known that the compound is a solid at room temperature and can dissolve in water and organic solvents .

Result of Action

The action of 2,2’-Bipyridine-6-carboxylic acid results in the stabilization of 6-membered palladacycles, enabling olefin functionalization . This can lead to regioselective remote hydrocarbofunctionalization of alkene-containing substrate classes .

Action Environment

The action of 2,2’-Bipyridine-6-carboxylic acid can be influenced by environmental factors. For instance, the compound can form stable acid salts in water, such as those with magnesium salts . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of certain ions or other substances in the environment.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, flush eyes with water as a precaution. If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Orientations Futures

Propriétés

IUPAC Name |

6-pyridin-2-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c14-11(15)10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTILGDVDYWICD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452568 | |

| Record name | 2,2'-Bipyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4392-87-4 | |

| Record name | [2,2′-Bipyridine]-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4392-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Bipyridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

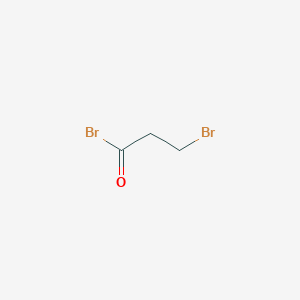

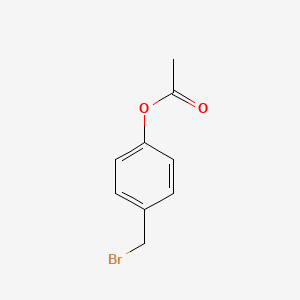

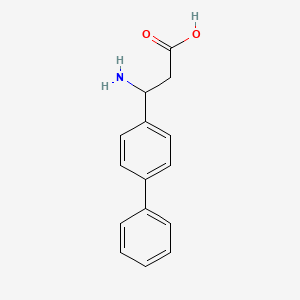

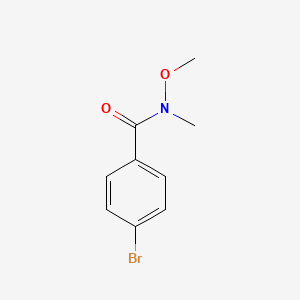

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B1278763.png)

![1-[2-(Benzyloxy)ethyl]cyclopropan-1-amine](/img/structure/B1278774.png)